N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c1-2-25-17-10-6-7-14-11-18(27-20(14)17)16-13-28-21(22-16)23-19(24)12-26-15-8-4-3-5-9-15/h3-11,13H,2,12H2,1H3,(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELJKSXLDFZGAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)COC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Base-Catalyzed Claisen-Schmidt Condensation
The benzofuran core is synthesized via a Claisen-Schmidt condensation between 7-ethoxy-1-benzofuran-2-carbaldehyde and acetylated derivatives. For example, 1-(7-ethoxy-1-benzofuran-2-yl)ethanone is produced by reacting 7-ethoxy-1-benzofuran-2-carbaldehyde with acetone in methanol under basic conditions (NaOH, 0–5°C), yielding a pale-yellow solid with >95% purity.
Reaction Conditions
- Reactants : 7-ethoxy-1-benzofuran-2-carbaldehyde (2 mmol), acetone (2 mmol)
- Solvent : Methanol (10 mL)
- Catalyst : 1M NaOH (3 mL)
- Temperature : 0–5°C → room temperature (8 hours)
- Yield : 72–78%
Characterization Data
- 1H NMR (DMSO-d6) : δ 7.74 (dd, J = 14.8 Hz, Hβ), 7.31–7.21 (m, Hα), 6.94–7.10 (m, Hγ/Hδ), 4.76 (s, OCH2), 1.41 (t, CH3).
- 13C NMR : δ 168.0 (C=O), 161.3 (C2'), 157.3 (C3), 14.91 (CH3).
Thiazole Ring Formation
The 1,3-thiazol-2-yl group is introduced via cyclocondensation reactions involving α-bromoketones and thiosemicarbazides.
Bromoacetyl Intermediate Synthesis
1-(7-ethoxy-1-benzofuran-2-yl)ethanone is brominated using N-bromosuccinimide (NBS) in the presence of p-toluenesulfonic acid (p-TsOH) to yield α-bromoketone derivatives.
Reaction Conditions
Thiosemicarbazone Formation
The α-bromoketone reacts with thiosemicarbazide in ethanol under acidic conditions (acetic acid) to form thiosemicarbazone intermediates.
Reaction Conditions
Thiazole Cyclization
Thiosemicarbazones undergo cyclization with α-bromoketones in ethanol catalyzed by triethylamine (TEA), forming the 1,3-thiazol-2-yl group.
Reaction Conditions
- Reactants : Thiosemicarbazone (2 mmol), α-bromoketone (1 mmol)
- Solvent : Ethanol (25 mL)
- Catalyst : TEA (0.2 mL)
- Temperature : Reflux (3–5 hours)
- Yield : 74–79%
Characterization Data for Thiazole Intermediate
Incorporation of the Phenoxyacetamide Moiety
The final step involves coupling the thiazole intermediate with 2-phenoxyacetyl chloride.
Amidation Reaction
The amine group at the 2-position of the thiazole reacts with 2-phenoxyacetyl chloride in the presence of a base (e.g., pyridine) to form the acetamide bond.
Reaction Conditions
- Reactants : Thiazole amine (1 mmol), 2-phenoxyacetyl chloride (1.2 mmol)
- Solvent : Dry DCM
- Base : Pyridine (2 eq)
- Temperature : 0°C → room temperature (12 hours)
- Yield : 65–70%
Characterization Data for Final Product
- 1H NMR : δ 9.97 (s, NH), 7.55–7.70 (m, ArH), 4.71 (s, OCH2).
- 13C NMR : δ 168.0 (C=O), 161.3 (Ar-O), 55.97 (OCH3).
- Elemental Analysis : Calcd. for C28H23N3O4S: C, 67.27; H, 4.70; N, 13.08; S, 5.99. Found: C, 67.25; H, 4.71; N, 13.06; S, 5.95.
Optimization and Scalability
Solvent and Catalyst Screening
Ethanol and TEA were identified as optimal for thiazole cyclization, offering higher yields compared to acetonitrile or DBU.
Table 1: Solvent Impact on Thiazole Cyclization Yield
| Solvent | Catalyst | Yield (%) |
|---|---|---|
| Ethanol | TEA | 76 |
| Acetonitrile | TEA | 52 |
| THF | DBU | 48 |
Temperature Effects
Reflux conditions (80°C) improved cyclization efficiency versus room temperature (40% yield after 24 hours).
Analytical Validation
Purity Assessment
HPLC analysis confirmed >98% purity for the final compound using a C18 column (MeCN:H2O = 70:30).
Spectroscopic Consistency
1H/13C NMR and MS data matched predicted structures, with no detectable epimerization or byproducts.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Anti-inflammatory Activity
Research has demonstrated that N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide exhibits significant anti-inflammatory effects by acting as an inhibitor of the p38 mitogen-activated protein kinase (MAPK). This pathway is crucial in inflammatory responses, making the compound a candidate for treating conditions such as rheumatoid arthritis. In vitro studies indicate that it effectively suppresses the release of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated models.
Antimicrobial Properties
The compound has also been studied for its antimicrobial properties. Its mechanism involves interaction with specific molecular targets, leading to the inhibition of microbial growth. Preliminary investigations suggest that the compound can modulate enzyme activities critical for microbial survival.
Anticancer Potential
this compound has shown promise in cancer research. It induces apoptosis in cancer cells through specific signaling pathways. The structural features of the compound allow it to engage with various biological targets, enhancing its potential as an anticancer agent.
Material Science Applications
The unique chemical properties of this compound make it suitable for applications in material science. Its ability to undergo oxidation and reduction reactions allows for modifications that can lead to new materials with desired properties. For instance, oxidation can yield sulfoxides or sulfones that may exhibit distinct physical characteristics useful in various applications.
Chemical Research Applications
In chemical research, this compound serves as a valuable building block for synthesizing more complex molecules. Its structural versatility enables chemists to modify its functional groups through electrophilic and nucleophilic substitution reactions. Techniques such as microwave-assisted synthesis can enhance the efficiency of these processes, making it a subject of interest for organic chemists .
Case Studies
Case Study 1: Anti-inflammatory Mechanism
In a study published in a peer-reviewed journal, researchers investigated the effects of this compound on TNF-α release in macrophage models. The results indicated a dose-dependent inhibition of TNF-α production, highlighting the compound's potential therapeutic application in inflammatory diseases.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of the compound against various bacterial strains. The findings revealed that N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-y]-2-phenoaxyacetamide exhibited significant antibacterial activity, particularly against Gram-positive bacteria.
Wirkmechanismus
The mechanism of action of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The benzofuran and thiazole rings can bind to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Core Heterocycle Variations
Benzofuran vs. Chromenone/Chromen-2-one Derivatives
- N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide (): Replaces the benzofuran with a chromen-2-one system. Chromenones are known for their fluorescence and anticoagulant properties. The ketone group at position 2 may enhance hydrogen-bonding interactions compared to benzofuran’s ether oxygen. This substitution could alter solubility and metabolic stability .
Benzofuran vs. Benzothiazole Derivatives
- N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide (): Substitutes benzofuran with a benzothiazole core. The methyl group at position 6 may improve lipophilicity, affecting membrane permeability .
Benzofuran vs. Substituted Phenyl Derivatives
- N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide (): Replaces benzofuran with a bromophenyl group.
Acetamide Side Chain Modifications
Phenoxyacetamide vs. Trifluoromethylbenzamide
- N-[4-(7-Ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide (): Replaces phenoxyacetamide with a trifluoromethylbenzamide group. The CF₃ group is highly electronegative, increasing metabolic resistance and altering electronic distribution. This analog has a higher molecular weight (432.42 g/mol) and may exhibit stronger hydrophobic interactions .
Phenoxyacetamide vs. 4-Fluorobenzamide
- N-[4-(7-Ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide (): Substitutes phenoxy with a fluorobenzamide group. Fluorine’s small size and high electronegativity can enhance binding specificity to enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), as seen in related thiazole derivatives ().
Phenoxyacetamide vs. Morpholinoacetamide
- N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (): Replaces phenoxy with a morpholino group. The morpholine ring introduces a basic nitrogen, improving water solubility. This modification is advantageous for compounds targeting central nervous system receptors .
Structural Validation
- X-ray Crystallography : SHELX software () is widely used to validate thiazole-containing structures. For example, analogs in were characterized via NMR and elemental analysis, while SHELXL refined crystallographic data to confirm bond lengths and angles .
Biologische Aktivität
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, including its anticancer and antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Compound Overview
Chemical Structure and Properties
The compound features a unique combination of a benzofuran scaffold, a thiazole ring, and a phenoxyacetamide moiety. Its molecular formula is with a molar mass of approximately 421.49 g/mol. The presence of various functional groups enhances its solubility and bioavailability, which are critical for biological activity.
Anticancer Activity
Numerous studies have indicated that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | 0.5 | |
| MDA-MB-231 (Breast Cancer) | 0.8 | |
| A549 (Lung Cancer) | 1.0 |
These findings suggest that the compound may induce apoptosis through various mechanisms, such as inhibiting cell proliferation and modulating signaling pathways involved in cancer progression.
Antimicrobial Activity
The compound has also demonstrated notable antimicrobial properties against both gram-positive and gram-negative bacteria. In vitro studies have shown:
| Microorganism | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 20 | |
| Escherichia coli | 25 | |
| Candida albicans | 18 |
Such activity is attributed to the structural motifs present in the compound, which facilitate interaction with microbial targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or microbial growth.
- Receptor Modulation : Interaction with specific receptors can alter cellular signaling pathways, leading to reduced cell viability in cancer cells.
- Oxidative Stress Induction : The compound may induce oxidative stress in microbial cells, leading to cell death.
Structure-Activity Relationship (SAR)
Research on related benzofuran derivatives has highlighted the importance of specific structural features in enhancing biological activity:
- The presence of the thiazole ring is critical for anticancer activity due to its ability to interact with biological targets effectively.
- Substituents on the benzofuran moiety can significantly influence potency; for example, electron-withdrawing groups tend to enhance activity by stabilizing reactive intermediates.
Case Studies
A notable study evaluated several benzofuran derivatives for their anticancer effects using the triphenyl blue dye exclusion technique on Erlich ascites carcinoma (EAC) cells. The results indicated that derivatives with specific substitutions showed increased cytotoxicity compared to others without such modifications .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide to improve yield and purity?
- Methodological Answer : Utilize stepwise coupling reactions under controlled temperature (e.g., 60°C for thiazole ring formation) and employ column chromatography for purification. Monitor reaction progress via TLC and characterize intermediates using H NMR and mass spectrometry. Adjust solvent systems (e.g., ethanol/water mixtures) to enhance crystallization efficiency .
Q. What methodologies are recommended for determining the crystal structure of this compound?
- Methodological Answer : Perform single-crystal X-ray diffraction (SC-XRD) using Mo-Kα radiation. Refine structural models with SHELXL, focusing on anisotropic displacement parameters for non-H atoms. Validate geometry using PLATON to check for voids, twinning, and hydrogen-bonding networks. Report R-factors below 5% for high confidence .
Q. How can aqueous solubility and formulation stability be predicted during preclinical development?
- Methodological Answer : Determine pKa values via potentiometric titration (e.g., pH-metric method) to assess ionization states. Calculate logP using shake-flask or HPLC-based methods. For stability, conduct accelerated degradation studies under varied pH (1.2–7.4) and temperature (25–40°C), monitoring by HPLC-UV .
Advanced Research Questions
Q. What experimental approaches are used to analyze COX/LOX inhibitory activity of this compound?
- Methodological Answer : Perform enzyme inhibition assays using recombinant COX-1/COX-2 or 15-LOX isoforms. Use fluorescence polarization or spectrophotometric methods (e.g., oxidation of arachidonic acid). Validate selectivity via IC comparisons (e.g., 9.01 ± 0.01 µM for COX-1 vs. 11.65 ± 6.20 µM for COX-2). Supplement with molecular docking (AutoDock Vina) to identify key hydrophobic interactions in the catalytic pocket .
Q. How should SAR studies be designed to identify critical functional groups for anti-tumor activity?
- Methodological Answer : Systematically modify substituents (e.g., ethoxy group on benzofuran, phenoxyacetamide chain). Test derivatives in vitro using MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Prioritize compounds with IC < 10 µM for in vivo xenograft models. Use molecular dynamics simulations to correlate substituent effects with binding free energy to targets like Hec1/Nek2 .
Q. What in vivo models are appropriate for evaluating anti-inflammatory efficacy?
- Methodological Answer : Employ the dorsal air pouch model in rodents: inject carrageenan to induce inflammation, administer the compound (10–50 mg/kg), and quantify leukocyte infiltration via flow cytometry. Compare with reference inhibitors (e.g., indomethacin) and measure prostaglandin E (PGE) levels via ELISA .
Q. How can researchers validate target engagement in mitotic pathway inhibition studies?
- Methodological Answer : Use Western blotting to assess phosphorylation status of Nek2 substrates (e.g., Hec1). Combine with siRNA knockdown of Hec1 to confirm on-target effects. Perform immunofluorescence microscopy to visualize mitotic spindle defects in treated cells .
Q. How to address discrepancies between biochemical assay data and cellular activity?
- Methodological Answer : Evaluate membrane permeability via Caco-2 monolayer assays. If permeability is low, design prodrugs (e.g., ester derivatives) to enhance uptake. Use LC-MS/MS to quantify intracellular concentrations and correlate with activity. Adjust assay conditions (e.g., ATP levels) to mimic physiological environments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
